PTP Inhibitor IV

説明

特性

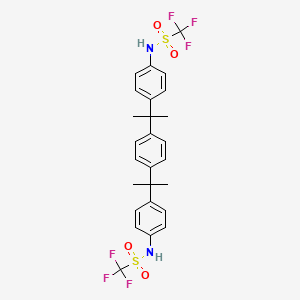

IUPAC Name |

1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F6N2O4S2/c1-23(2,19-9-13-21(14-10-19)33-39(35,36)25(27,28)29)17-5-7-18(8-6-17)24(3,4)20-11-15-22(16-12-20)34-40(37,38)26(30,31)32/h5-16,33-34H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNAVYMNAQDLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)NS(=O)(=O)C(F)(F)F)C3=CC=C(C=C3)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880069 | |

| Record name | N,N'-[1,4-Phenylenebis[(1-methylethylidene)-4,1-phenylene]]bis[1,1,1-trifluoromethanesulfonamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329317-98-8 | |

| Record name | N,N'-[1,4-Phenylenebis[(1-methylethylidene)-4,1-phenylene]]bis[1,1,1-trifluoromethanesulfonamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of PTP Inhibitor IV

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and in vitro evaluation of PTP Inhibitor IV, a notable non-peptidic, active-site-directed inhibitor of protein tyrosine phosphatases (PTPs). This document details the underlying signaling pathways of its key targets, PTP1B and SHP-2, outlines the experimental protocols for its characterization, and presents its inhibitory activity in a clear, comparative format.

Introduction to Protein Tyrosine Phosphatases and this compound

Protein tyrosine phosphatases are a crucial family of enzymes that counteract the activity of protein tyrosine kinases, collectively governing the phosphorylation state of tyrosine residues on proteins. This dynamic equilibrium is fundamental to a multitude of cellular signaling pathways that regulate processes such as cell growth, differentiation, metabolism, and immune responses. Dysregulation of PTP activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.

This compound, also known by its chemical name N,N'-[1,4-phenylenebis[(1-methylethylidene)-4,1-phenylene]]bis[1,1,1-trifluoromethanesulfonamide], emerged from structure-based drug design efforts as a potent, reversible, and competitive inhibitor of several PTPs. Its discovery was a significant step towards developing cell-permeable, non-peptidic PTP inhibitors with therapeutic potential.

Core Signaling Pathways

To understand the therapeutic rationale for PTP inhibition, it is essential to examine the signaling pathways in which key PTPs operate. This compound has demonstrated significant activity against PTP1B and SHP-2, two well-validated drug targets.

PTP1B Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates (e.g., IRS-1), PTP1B attenuates insulin signaling, which is crucial for glucose homeostasis. Similarly, PTP1B dephosphorylates Janus kinase 2 (JAK2), a downstream effector of the leptin receptor, thereby dampening leptin's anorexigenic signals. Inhibition of PTP1B is therefore a promising strategy for the treatment of type 2 diabetes and obesity.

PTP Inhibitor IV: A Technical Guide to its Effects on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase (PTP) Inhibitor IV is a small molecule inhibitor of protein tyrosine phosphatases, a class of enzymes crucial for regulating a wide array of cellular processes. Aberrant PTP activity is implicated in numerous diseases, making PTP inhibitors valuable tools for research and potential therapeutic development. This technical guide provides an in-depth overview of the known cellular pathways affected by PTP Inhibitor IV, with a focus on its inhibitory profile, its impact on key signaling cascades, and detailed experimental methodologies.

Core Concepts: this compound Profile

This compound, chemically known as bis(4-trifluoromethyl-sulfonamidophenyl)-1,4-diisopropyl-benzene, exhibits a competitive mode of inhibition against several protein tyrosine phosphatases. Its inhibitory activity has been characterized against a panel of PTPs, with the most pronounced and well-documented effect being on Dual-specificity phosphatase 14 (DUSP14).

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory potency of this compound against various protein tyrosine phosphatases, as determined by IC50 values.

| Target PTP | IC50 (μM) | Reference |

| SHP-2 | 1.8 | [1] |

| PTP1B | 2.5 | [1] |

| DUSP14 | 5.21 | [1] |

| PTP-β | 6.4 | [1] |

| PTP-μ | 6.7 | [1] |

| PTP-ε | 8.4 | [1] |

| PTP Meg-2 | 13 | [1] |

| PTP-σ | 20 | [1] |

Cellular Pathways Affected by this compound

Based on its inhibitory profile, this compound is known to primarily impact the c-Jun N-terminal kinase (JNK) signaling pathway through its action on DUSP14. Due to its activity against other PTPs, it has the potential to modulate other critical cellular pathways, including the MAPK/ERK and insulin signaling cascades.

JNK Signaling Pathway via DUSP14 Inhibition

The most extensively studied effect of this compound is its competitive inhibition of DUSP14.[2] DUSP14 is a dual-specificity phosphatase that dephosphorylates and inactivates JNK, a key member of the mitogen-activated protein kinase (MAPK) family.[2] By inhibiting DUSP14, this compound protects JNK from dephosphorylation, thereby sustaining its activity.[2][3]

The JNK signaling pathway is a critical regulator of numerous cellular processes, including inflammation, apoptosis, and cell differentiation. The sustained activation of JNK due to DUSP14 inhibition by this compound can therefore have significant downstream consequences.

Potential Impact on MAPK/ERK Signaling via SHP-2 Inhibition

Src homology 2 domain-containing phosphatase 2 (SHP-2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in the Ras-MAPK/ERK signaling pathway. SHP-2 is generally considered a positive regulator of this pathway. Given that this compound inhibits SHP-2 with an IC50 of 1.8 μM, it is plausible that it could attenuate MAPK/ERK signaling. However, specific studies demonstrating this effect of this compound are currently lacking.

Potential Modulation of Insulin Signaling via PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. It acts by dephosphorylating the insulin receptor and insulin receptor substrates (IRS). Inhibition of PTP1B is a well-established strategy to enhance insulin sensitivity. This compound inhibits PTP1B with an IC50 of 2.5 μM, suggesting it could potentially enhance insulin signaling. As with SHP-2, direct evidence for this effect of this compound in a cellular context is needed.

Experimental Protocols

In Vitro DUSP14 Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound on DUSP14 activity using a fluorogenic substrate.

Materials:

-

Recombinant human DUSP14

-

This compound (stock solution in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100

-

Fluorogenic substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

-

96-well black microplate

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In the microplate, add 2 μL of each inhibitor dilution (or DMSO as a control).

-

Add 48 μL of DUSP14 in assay buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 50 μL of DiFMUP substrate solution (final concentration ~10 μM).

-

Immediately measure the fluorescence at an excitation wavelength of 358 nm and an emission wavelength of 450 nm in kinetic mode for 30 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for JNK Phosphorylation (Western Blot)

This protocol describes how to assess the effect of this compound on the phosphorylation status of JNK in cultured cells.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

This compound

-

Cell culture medium and supplements

-

Stimulant to activate the JNK pathway (e.g., Anisomycin, UV radiation)

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP)

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer: 5% BSA in TBST

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (or DMSO control) for a predetermined time (e.g., 1-3 hours).

-

Stimulate the cells to induce JNK phosphorylation (e.g., 25 μg/mL Anisomycin for 30 minutes).

-

Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.

-

Clarify lysates by centrifugation and determine protein concentration.

-

Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-JNK overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total-JNK for normalization.

Conclusion

This compound is a valuable research tool for studying cellular signaling pathways, particularly the JNK cascade. Its well-defined inhibitory action on DUSP14 provides a specific means to investigate the downstream consequences of sustained JNK activation. While its effects on other pathways via inhibition of SHP-2 and PTP1B are plausible based on its in vitro profile, further cellular studies are required to fully elucidate these potential activities. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted effects of this compound on cellular function.

References

An In-Depth Technical Guide to PTP Inhibitor IV (CAS 329317-98-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase (PTP) Inhibitor IV, CAS number 329317-98-8, is a potent, reversible, and competitive inhibitor of multiple protein tyrosine phosphatases. This small molecule has garnered significant interest within the research community for its utility in dissecting cellular signaling pathways regulated by tyrosine phosphorylation. Its ability to target key phosphatases such as PTP1B and SHP-2 makes it a valuable tool for investigating metabolic disorders, oncology, and inflammatory conditions. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of PTP Inhibitor IV, detailed experimental protocols for its use, and visual representations of the signaling pathways it modulates.

Core Properties of this compound

This compound is a non-peptidic, cell-permeable small molecule, which allows for its application in both biochemical and cell-based assays.[1][2] Its core properties are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 329317-98-8 | [1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26] |

| Molecular Formula | C₂₆H₂₆F₆N₂O₄S₂ | [1][2][4][5][10] |

| Molecular Weight | 608.6 g/mol | [1][2][4][5][10] |

| Appearance | White to off-white crystalline solid | [1][10] |

| Purity | ≥95% (via HPLC) | [4][10] |

| Solubility | Soluble in DMSO (≥25 mg/mL), DMF (30 mg/mL), and Ethanol (≤25 mg/mL) | [1] |

| Storage | Store at -20°C | [1] |

Biological Properties

This compound acts as a competitive, active-site directed inhibitor of several protein tyrosine phosphatases.[1][4][7] Its inhibitory activity against various PTPs is quantified by its half-maximal inhibitory concentration (IC₅₀), as detailed in the table below.

| Target PTP | IC₅₀ (μM) | Reference(s) |

| SHP-2 | 1.8 | [5][6][7] |

| PTP1B | 2.5 | [5][6][7] |

| DUSP14 | 5.21 | [6] |

| PTP-β | 6.4 | [5][6][7] |

| PTP-μ | 6.7 | [5][6][7] |

| PTP-ε | 8.4 | [5][6][7] |

| PTP-Meg-2 | 13 | [5][6][7] |

| PTP-σ | 20 | [5][6][7] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound, focusing on the determination of its inhibitory activity.

In Vitro PTP Inhibition Assay (Fluorescence-Based)

This protocol describes a general method for determining the IC₅₀ of this compound against a specific protein tyrosine phosphatase using a fluorogenic substrate.

2.1.1. Materials and Reagents

-

Recombinant human PTP of interest (e.g., PTP1B, SHP-2)

-

This compound (CAS 329317-98-8)

-

Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT

-

DMSO (for inhibitor dilution)

-

384-well black microplates

-

Fluorescence plate reader

2.1.2. Experimental Workflow

2.1.3. Detailed Procedure

-

Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each inhibitor dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

-

Enzyme Addition: Add the PTP enzyme, diluted in assay buffer to a pre-determined optimal concentration, to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate (e.g., DiFMUP) to all wells to start the enzymatic reaction.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic read). The excitation and emission wavelengths for DiFMUP are typically around 358 nm and 450 nm, respectively.

-

Data Analysis: Determine the initial reaction rates from the linear portion of the kinetic curves. Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software to determine the IC₅₀ value.

Cellular Assay: Inhibition of JNK Dephosphorylation by DUSP14

This protocol outlines a cell-based assay to evaluate the effect of this compound on the dephosphorylation of JNK, a known substrate of DUSP14.[11][13][15][16]

2.2.1. Materials and Reagents

-

HEK293T cells

-

Expression plasmid for FLAG-tagged DUSP14

-

This compound

-

Lipofectamine 2000 or other transfection reagent

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-FLAG antibody

-

Anti-phospho-JNK antibody

-

Anti-total-JNK antibody

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

2.2.2. Experimental Workflow

2.2.3. Detailed Procedure

-

Cell Culture and Transfection: Culture HEK293T cells to ~70-80% confluency. Transfect the cells with the FLAG-DUSP14 expression plasmid using a suitable transfection reagent.

-

Inhibitor Treatment: After 24-48 hours of transfection, treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-4 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Immunoprecipitation: Incubate the cell lysates with an anti-FLAG antibody, followed by the addition of protein A/G agarose beads to immunoprecipitate FLAG-DUSP14.

-

Dephosphorylation Assay: Wash the immunoprecipitates and resuspend them in a phosphatase assay buffer. Add a source of phosphorylated JNK (e.g., from cells stimulated with a JNK activator) to the beads and incubate.

-

Western Blot Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with anti-phospho-JNK and anti-total-JNK antibodies to assess the level of JNK dephosphorylation.

Signaling Pathways Modulated by this compound

This compound's broad-spectrum activity allows it to modulate several critical signaling pathways. The following diagrams illustrate the role of two of its primary targets, PTP1B and SHP-2, in key cellular processes.

Inhibition of PTP1B in the Insulin Signaling Pathway

PTP1B is a negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor and its substrates, thereby attenuating the downstream signal.[3][5][6][7][10][11][22] Inhibition of PTP1B by this compound is expected to enhance insulin sensitivity.

Inhibition of SHP-2 in Growth Factor Signaling

SHP-2 is a key positive regulator of the Ras-MAPK signaling pathway downstream of receptor tyrosine kinases (RTKs).[1][4][8][9][12][14][17] It dephosphorylates specific sites on docking proteins like Gab1, which paradoxically leads to the sustained activation of Ras and the downstream ERK cascade. Inhibition of SHP-2 by this compound can therefore block growth factor-induced cell proliferation.

Conclusion

This compound is a versatile and potent tool for the study of protein tyrosine phosphatase-regulated signaling pathways. Its well-characterized inhibitory profile and cell permeability make it suitable for a wide range of in vitro and cellular applications. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this inhibitor in their studies of cancer, diabetes, and other diseases driven by aberrant tyrosine phosphorylation. As with any pharmacological agent, careful experimental design and data interpretation are crucial for obtaining meaningful and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. portlandpress.com [portlandpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]

- 10. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound protects JNK kinase activity by inhibiting dual-specificity phosphatase 14 (DUSP14) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Open Access@KRIBB: this compound protects JNK kinase activity by inhibiting dual-specificity phosphatase 14 (DUSP14) [oak.kribb.re.kr]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 23. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Identification of Protein Tyrosine Phosphatase (PTP) Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Role of PTP Inhibitor IV in Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Protein Tyrosine Phosphatase (PTP) Inhibitor IV, a significant tool in the study of signal transduction. We will delve into its mechanism of action, its impact on key signaling pathways, and provide detailed experimental protocols for its characterization.

Core Concepts: PTPs and Their Inhibition

Protein tyrosine phosphatases (PTPs) are a crucial family of enzymes that counteract the activity of protein tyrosine kinases.[1] By removing phosphate groups from tyrosine residues on proteins, PTPs play a vital role in regulating a multitude of cellular processes, including cell growth, differentiation, metabolism, and immune responses.[1] The dysregulation of PTP activity has been implicated in numerous diseases, making them attractive targets for therapeutic intervention.[2] PTP inhibitors are small molecules designed to block the catalytic activity of PTPs, thereby modulating phosphorylation-dependent signaling pathways.[1]

PTP Inhibitor IV, also known as bis(4-trifluoromethyl-sulfonamidophenyl)-1,4-diisopropylbenzene, is a potent, reversible, and competitive inhibitor of several PTPs.[3][4] It acts by binding to the active site of these enzymes, preventing them from dephosphorylating their substrates.[3][5]

Mechanism of Action and Target Profile of this compound

This compound has been demonstrated to be a competitive inhibitor, meaning it directly competes with the substrate for binding to the catalytic site of the phosphatase.[3][5] Its primary and most well-characterized target is Dual-specificity phosphatase 14 (DUSP14), also known as Mitogen-activated protein kinase phosphatase-6 (MKP-6).[3][5]

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against a panel of protein tyrosine phosphatases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target Phosphatase | IC50 (μM) | Reference |

| DUSP14 | 5.21 | [3][6] |

| SHP-2 | 1.8 | [6] |

| PTP1B | 2.5 | [6] |

| PTP-β | 6.4 | |

| PTP-μ | 6.7 | |

| PTP-ε | 8.4 | |

| PTP-Meg-2 | 13 | |

| PTP-σ | 20 |

Role in Signal Transduction: The DUSP14/JNK Pathway

The most significant role of this compound in signal transduction is its modulation of the c-Jun N-terminal kinase (JNK) signaling pathway through the inhibition of DUSP14.[3][5][7] The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is involved in cellular responses to stress, inflammation, apoptosis, and cell differentiation.[8]

DUSP14 is a negative regulator of the JNK pathway, as it directly dephosphorylates and inactivates JNK.[3][7] By inhibiting DUSP14, this compound prevents the dephosphorylation of JNK, thereby sustaining its active, phosphorylated state.[3][5] This leads to prolonged JNK signaling and can influence downstream cellular events. This protective effect on JNK kinase activity has been confirmed both in vitro and in vivo.[4][7]

Mandatory Visualization: DUSP14/JNK Signaling Pathway

Caption: this compound blocks DUSP14, sustaining JNK signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro DUSP14 Inhibition Assay

This protocol details the measurement of DUSP14 phosphatase activity in the presence of this compound to determine its IC50 value.

Materials:

-

Recombinant human DUSP14

-

This compound (stock solution in DMSO)

-

Phosphatase substrate: 3-O-methylfluorescein phosphate (OMFP) or p-nitrophenyl phosphate (pNPP)

-

Assay buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 1 mM DTT

-

96-well black, clear-bottom microplates

-

Microplate reader (fluorescence or absorbance)

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Add 20 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the microplate.

-

Add 20 µL of recombinant DUSP14 solution (e.g., 10 nM final concentration) to each well.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the phosphatase reaction by adding 10 µL of the substrate solution (e.g., OMFP at a final concentration equal to its Km for DUSP14).

-

Immediately measure the fluorescence (for OMFP) or absorbance (for pNPP) at regular intervals for 15-30 minutes at 37°C using a microplate reader.

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the linear slope of the product formation over time.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization: In Vitro Inhibition Assay Workflow

Caption: Workflow for determining the IC50 of this compound.

JNK Phosphorylation Assay in Cells

This protocol describes how to assess the effect of this compound on the phosphorylation status of JNK in a cellular context.

Materials:

-

Human cell line (e.g., HEK293T)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK

-

HRP-conjugated secondary antibody

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents

-

Chemiluminescence detection system

Procedure:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 µM) for a specified time (e.g., 3 hours).[3]

-

Optionally, stimulate the JNK pathway with a known activator (e.g., anisomycin or UV radiation) for a short period before harvesting.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-JNK antibody to confirm equal protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated JNK.

Mandatory Visualization: JNK Phosphorylation Western Blot Workflow

Caption: Workflow for assessing JNK phosphorylation via Western blot.

Conclusion

This compound serves as a valuable research tool for dissecting the roles of specific PTPs in cellular signaling. Its well-defined inhibitory action on DUSP14 provides a means to specifically investigate the downstream consequences of sustained JNK activation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of signal transduction and to explore its potential in various disease models. Further research into the broader effects of this compound on other signaling pathways and its in vivo efficacy will continue to enhance our understanding of PTP-mediated cellular regulation.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound protects JNK kinase activity by inhibiting dual-specificity phosphatase 14 (DUSP14) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Open Access@KRIBB: this compound protects JNK kinase activity by inhibiting dual-specificity phosphatase 14 (DUSP14) [oak.kribb.re.kr]

- 6. This compound | TargetMol [targetmol.com]

- 7. mdpi.com [mdpi.com]

- 8. journals.physiology.org [journals.physiology.org]

PTP Inhibitor IV: A Technical Guide to its Effects on Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphatases (PTPs) are a diverse family of enzymes that play a critical role in cellular signaling by catalyzing the dephosphorylation of tyrosine residues on proteins.[1] The dynamic balance between protein tyrosine kinases (PTKs) and PTPs is essential for regulating a multitude of cellular processes, including cell growth, differentiation, metabolism, and apoptosis.[2] Dysregulation of PTP activity has been implicated in the pathophysiology of numerous diseases, including cancer. Consequently, PTP inhibitors have emerged as a promising class of therapeutic agents with the potential to modulate PTP activity and restore normal cellular function.[2]

This technical guide focuses on PTP Inhibitor IV, a known inhibitor of several protein tyrosine phosphatases. While direct quantitative data on the anti-proliferative effects of this compound on various cell lines is not extensively available in the current body of scientific literature, this document will provide an in-depth overview of its known biochemical activity and the well-established roles of its primary targets in cell proliferation. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the potential anti-proliferative effects of this compound and to provide a framework for future investigations.

Biochemical Profile of this compound

This compound has been characterized as a potent inhibitor of several protein tyrosine phosphatases. Its inhibitory activity against a panel of PTPs has been determined through in vitro phosphatase assays.

Table 1: Inhibitory Activity of this compound against Various Protein Tyrosine Phosphatases

| Target PTP | IC50 (μM) |

| SHP-2 | 1.8[3] |

| PTP1B | 2.5[3] |

| DUSP14 | 5.21[3] |

| PTP-β | 6.4[3] |

| PTP-μ | 6.7[3] |

| PTP-ε | 8.4[3] |

| PTP Meg-2 | 13[3] |

| PTP-σ | 20[3] |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target phosphatase by 50%.

Mechanism of Action and Effects on Cell Proliferation

The anti-proliferative potential of this compound can be inferred from its inhibitory action on key signaling nodes, particularly SHP2 and DUSP14.

Inhibition of SHP2 and its Impact on Pro-Proliferative Signaling

SHP2, a non-receptor protein tyrosine phosphatase, is a critical positive regulator of growth factor-mediated signaling pathways essential for cell proliferation and survival.[4] It is a key component of the Ras-MAPK and PI3K/AKT signaling cascades.

-

Ras-MAPK Pathway: Upon growth factor receptor activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of the Ras-Raf-MEK-ERK cascade.[2] The ERK (extracellular signal-regulated kinase) branch of the MAPK pathway is a major driver of cell cycle progression and proliferation. By inhibiting SHP2, this compound is expected to attenuate ERK activation, leading to a decrease in cell proliferation.

-

PI3K/AKT Pathway: SHP2 can also positively regulate the PI3K/AKT pathway, which is crucial for cell survival and growth. Inhibition of SHP2 would likely lead to the downregulation of AKT signaling, further contributing to an anti-proliferative effect.

// Nodes GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SHP2 [label="SHP2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTP_Inhibitor_IV [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Grb2_Sos [label="Grb2/SOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges GF -> RTK [color="#5F6368"]; RTK -> SHP2 [color="#5F6368"]; PTP_Inhibitor_IV -> SHP2 [label="Inhibits", color="#EA4335", arrowhead=tee]; SHP2 -> Grb2_Sos [color="#5F6368"]; Grb2_Sos -> Ras [color="#5F6368"]; Ras -> Raf [color="#5F6368"]; Raf -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; SHP2 -> PI3K [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> Proliferation [color="#5F6368"]; } .dot Figure 1: this compound action on SHP2 signaling.

Inhibition of DUSP14 and its Role in MAPK Signaling

DUSP14, also known as MKP6, is a dual-specificity phosphatase that dephosphorylates and inactivates members of the MAPK family, including JNK (c-Jun N-terminal kinase) and p38. The role of these pathways in cell proliferation can be context-dependent. However, sustained activation of JNK and p38 is often associated with stress responses and apoptosis. By inhibiting DUSP14, this compound would lead to the sustained phosphorylation and activation of JNK and p38, which could potentially trigger anti-proliferative and pro-apoptotic effects in cancer cells.

// Nodes Stress_Signal [label="Stress Signal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAP3K [label="MAP3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAP2K [label="MAP2K", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK_p38 [label="JNK / p38", fillcolor="#34A853", fontcolor="#FFFFFF"]; DUSP14 [label="DUSP14", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTP_Inhibitor_IV [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis_Growth_Arrest [label="Apoptosis / Growth Arrest", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Stress_Signal -> MAP3K [color="#5F6368"]; MAP3K -> MAP2K [color="#5F6368"]; MAP2K -> JNK_p38 [color="#5F6368"]; JNK_p38 -> Apoptosis_Growth_Arrest [color="#5F6368"]; DUSP14 -> JNK_p38 [label="Inhibits", color="#EA4335", arrowhead=tee]; PTP_Inhibitor_IV -> DUSP14 [label="Inhibits", color="#EA4335", arrowhead=tee]; } .dot Figure 2: this compound action on DUSP14 signaling.

Experimental Protocols for Assessing Anti-Proliferative Effects

While specific protocols for this compound are not available, the following are detailed, generalized methodologies for evaluating the effects of PTP inhibitors on cell proliferation.

Cell Culture and Treatment

-

Cell Line Selection: Choose appropriate cancer cell lines based on the research question. It is advisable to use cell lines with known activation of pathways regulated by SHP2 or DUSP14.

-

Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth during the course of the experiment.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[5] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

-

Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control.

Cell Proliferation/Viability Assays

Several methods can be employed to measure the effect of this compound on cell proliferation and viability.

1. MTT Assay [5]

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

-

Protocol:

-

After the desired incubation period with the inhibitor (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

2. Crystal Violet Assay

-

Principle: This assay stains the DNA of adherent cells, providing a measure of the total cell number.

-

Protocol:

-

After the treatment period, gently wash the cells with PBS.

-

Fix the cells with a solution like 4% paraformaldehyde.

-

Stain the cells with a crystal violet solution.

-

After washing away the excess stain, solubilize the bound dye with a solution such as 10% acetic acid.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm).

-

3. BrdU Incorporation Assay

-

Principle: This assay measures DNA synthesis by detecting the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells.

-

Protocol:

-

Towards the end of the inhibitor treatment period, add BrdU to the cell culture medium and incubate for a few hours.

-

Fix and permeabilize the cells.

-

Add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add the enzyme substrate and measure the resulting colorimetric or chemiluminescent signal.

-

Data Analysis

From the dose-response curves generated by the proliferation assays, the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 value represents the concentration of this compound required to inhibit cell proliferation by 50%.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Seeding [label="Seed Cells in 96-well Plates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor_Prep [label="Prepare this compound Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Treat Cells with Inhibitor and Vehicle Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate for 24, 48, 72 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation_Assay [label="Perform Cell Proliferation Assay\n(e.g., MTT, Crystal Violet, BrdU)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Acquisition [label="Measure Absorbance/Signal", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Calculate % Viability and IC50", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cell_Seeding [color="#5F6368"]; Cell_Seeding -> Inhibitor_Prep [color="#5F6368"]; Inhibitor_Prep -> Treatment [color="#5F6368"]; Treatment -> Incubation [color="#5F6368"]; Incubation -> Proliferation_Assay [color="#5F6368"]; Proliferation_Assay -> Data_Acquisition [color="#5F6368"]; Data_Acquisition -> Data_Analysis [color="#5F6368"]; Data_Analysis -> End [color="#5F6368"]; } .dot Figure 3: General workflow for assessing cell proliferation.

Conclusion and Future Directions

This compound demonstrates potent inhibitory activity against several key protein tyrosine phosphatases, most notably SHP2 and DUSP14. Based on the well-established pro-proliferative roles of SHP2-mediated signaling and the potential for sustained activation of stress-response pathways through DUSP14 inhibition, it is highly plausible that this compound possesses anti-proliferative properties.

However, it is crucial to note the current absence of direct, quantitative studies on the effects of this compound on the proliferation of various cell lines, particularly cancer cells. Therefore, future research should focus on:

-

Quantitative Anti-Proliferative Screening: Performing dose-response studies using a panel of cancer cell lines from different tissues to determine the IC50 values of this compound.

-

Mechanism of Action Studies: Investigating the downstream effects of this compound on the SHP2 and DUSP14 signaling pathways within a cellular context to confirm the proposed mechanisms of action.

-

In Vivo Efficacy Studies: If promising in vitro anti-proliferative activity is observed, evaluating the anti-tumor efficacy of this compound in preclinical animal models.

By addressing these research gaps, a more complete understanding of the therapeutic potential of this compound as an anti-cancer agent can be achieved. This technical guide serves as a foundational resource to stimulate and guide these future investigations.

References

- 1. Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential | Anticancer Research [ar.iiarjournals.org]

- 2. Protein tyrosine phosphatases: emerging role in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. Cisplatin or Doxorubicin Reduces Cell Viability via the PTPIVA3-JAK2-STAT3 Cascade in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting PTPs with small molecule inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

PTP Inhibitor IV: An In-depth Technical Guide for Studying Dephosphorylation Events

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of PTP Inhibitor IV, a valuable tool for researchers studying protein tyrosine phosphatase (PTP)-mediated dephosphorylation events. This document details its mechanism of action, specificity, and applications, and provides detailed protocols for its use in various experimental settings.

Introduction to this compound

Protein tyrosine phosphatases (PTPs) are a large family of enzymes that play a critical role in cellular signaling by catalyzing the removal of phosphate groups from tyrosine residues on proteins.[1][2] This dephosphorylation is a key regulatory mechanism that counterbalances the activity of protein tyrosine kinases (PTKs).[2] Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.[1] PTP inhibitors are therefore essential tools for dissecting the complex signaling networks that govern cell growth, differentiation, and metabolism.[1]

This compound is a potent, reversible, and competitive inhibitor of a range of protein tyrosine phosphatases. Its broad-spectrum activity makes it a useful tool for initial investigations into the role of PTPs in a particular biological process.

Mechanism of Action

This compound functions by binding to the catalytic site of PTP enzymes, thereby preventing them from interacting with their phosphorylated substrates.[1] This competitive inhibition blocks the dephosphorylation of key signaling proteins, allowing researchers to study the downstream effects of sustained tyrosine phosphorylation.[1]

Specificity and Potency

This compound exhibits inhibitory activity against several PTPs. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency against different phosphatases.

| Protein Tyrosine Phosphatase (PTP) | IC50 (μM) |

| SHP-2 | 1.8 |

| PTP1B | 2.5 |

| DUSP14 | 5.21 |

| PTP-β | 6.4 |

| PTP-μ | 6.7 |

| PTP-ε | 8.4 |

| PTP Meg-2 | 13 |

| PTP-σ | 20 |

This data is compiled from multiple sources and should be used as a reference. Actual IC50 values may vary depending on experimental conditions.

Key Signaling Pathways Modulated by PTPs Targeted by this compound

The broad specificity of this compound allows for the interrogation of multiple signaling pathways. Understanding the roles of the targeted PTPs is crucial for interpreting experimental results.

SHP-2 Signaling

SHP-2 is a non-receptor PTP that is broadly expressed and plays a positive role in signaling cascades downstream of various growth factors and cytokines.[1][3] It is a key component of the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[4][5] SHP-2 can also modulate the PI3K-AKT and JAK-STAT pathways.[4][5]

DUSP14 and MAPK Signaling

DUSP14, also known as MKP6, is a dual-specificity phosphatase that negatively regulates the activity of MAP kinases, including ERK, JNK, and p38.[6] It can also dephosphorylate and inactivate TAK1, an upstream kinase in the JNK and NF-κB signaling pathways.[7][8]

Receptor PTPs (PTP-β, PTP-μ, PTP-ε, PTP-σ)

This subgroup of PTPs contains an extracellular domain, a transmembrane segment, and intracellular catalytic domains. They are involved in cell-cell adhesion, neurite outgrowth, and axon guidance.[9][10][11] For instance, PTPμ and PTPσ can act as homophilic cell adhesion molecules.[10][12]

Experimental Protocols

The following are generalized protocols that can be adapted for specific experimental needs.

In Vitro PTP Dephosphorylation Assay

This assay measures the ability of this compound to block the dephosphorylation of a substrate by a purified PTP enzyme.

Materials:

-

Purified recombinant PTP enzyme (e.g., PTP1B, SHP-2)

-

This compound

-

Phosphatase assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 2 mM EDTA, 5 mM DTT)

-

Phosphorylated substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphotyrosine peptide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the PTP enzyme to the assay buffer.

-

Add the different concentrations of this compound or vehicle control (e.g., DMSO) to the wells containing the enzyme and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding the phosphorylated substrate to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

-

Stop the reaction (if necessary, depending on the substrate).

-

Measure the absorbance or fluorescence of the product using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cell-Based Dephosphorylation Assay

This protocol assesses the effect of this compound on the phosphorylation status of a target protein within intact cells.

Materials:

-

Cultured cells expressing the target protein of interest

-

Cell culture medium and supplements

-

This compound

-

Stimulant (e.g., growth factor, cytokine) to induce phosphorylation

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Antibodies: primary antibody against the phosphorylated target protein, primary antibody against the total target protein, and appropriate secondary antibodies.

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Plate cells and grow to the desired confluency.

-

Starve the cells in serum-free medium for several hours to reduce basal phosphorylation.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate agonist for a short period (e.g., 5-15 minutes) to induce phosphorylation of the target protein.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting to analyze the phosphorylation levels of the target protein. Use an antibody specific for the phosphorylated form of the protein and a separate blot or stripping and reprobing for the total protein as a loading control.

-

Quantify the band intensities to determine the effect of this compound on protein dephosphorylation.

Immunoprecipitation and Western Blotting

This method is used to isolate a specific protein from a complex mixture and then analyze its phosphorylation state.

Materials:

-

Cell lysate prepared as in the cell-based assay

-

Primary antibody against the protein of interest (for immunoprecipitation)

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., modified RIPA buffer)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies for Western blotting (as in the cell-based assay)

Procedure:

-

Incubate the cell lysate with the primary antibody against the target protein overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated protein from the beads by adding SDS-PAGE sample buffer and boiling.

-

Perform SDS-PAGE and Western blotting using a phospho-specific antibody to detect the phosphorylation status of the immunoprecipitated protein.

Data Interpretation and Considerations

-

Specificity: Due to the broad-spectrum nature of this compound, it is crucial to consider that observed effects may be due to the inhibition of multiple PTPs. Further experiments using more specific inhibitors or genetic approaches (e.g., siRNA) may be necessary to identify the specific PTP involved.

-

Cell Permeability: Ensure the inhibitor is cell-permeable for cell-based assays. The formulation and delivery of the inhibitor can significantly impact its efficacy.

-

Toxicity: At higher concentrations, PTP inhibitors can be toxic to cells. It is important to perform a dose-response curve to determine the optimal non-toxic working concentration.

-

Controls: Appropriate controls are essential for all experiments. These include vehicle-only controls, and in cell-based assays, unstimulated and stimulated controls.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of protein tyrosine dephosphorylation in a wide range of cellular processes. Its ability to inhibit multiple PTPs allows for a broad initial assessment of the involvement of this class of enzymes in a signaling pathway of interest. By following the detailed protocols and considering the key interpretation points outlined in this guide, researchers can effectively utilize this compound to advance their understanding of PTP-mediated signaling.

References

- 1. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Tyrosine Phosphatases: A new paradigm in an old signaling system? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. The Dual-specificity Phosphatase DUSP14 Negatively Regulates Tumor Necrosis Factor- and Interleukin-1-induced Nuclear Factor-κB Activation by Dephosphorylating the Protein Kinase TAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The receptor protein-tyrosine phosphatase PTPmu interacts with IQGAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PTPμ suppresses glioma cell migration and dispersal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative study of protein tyrosine phosphatase-epsilon isoforms: membrane localization confers specificity in cellular signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diverse functions of protein tyrosine phosphatase σ in the nervous and immune systems - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies Using PTP Inhibitor IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research surrounding Protein Tyrosine Phosphatase (PTP) Inhibitor IV, a competitive inhibitor of dual-specificity phosphatase 14 (DUSP14) and other PTPs. This document summarizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the associated signaling pathways to support further investigation and drug development efforts.

Data Presentation

The inhibitory activity of PTP Inhibitor IV has been characterized against a range of protein tyrosine phosphatases. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro phosphatase assays.

| Target Phosphatase | IC50 (μM)[1] |

| DUSP14 | 5.21 |

| SHP-2 | 1.8 |

| PTP1B | 2.5 |

| PTP-ε | 8.4 |

| PTP Meg-2 | 13 |

| PTP-σ | 20 |

| PTP-β | 6.4 |

| PTP-μ | 6.7 |

Core Signaling Pathways and Mechanisms of Action

Preliminary studies have elucidated two primary areas of investigation for this compound: its role in modulating the JNK signaling pathway through DUSP14 inhibition and its anti-angiogenic properties.

DUSP14/JNK Signaling Pathway

This compound acts as a competitive inhibitor of DUSP14, binding to its catalytic site.[1][2] DUSP14 is a phosphatase that dephosphorylates and inactivates c-Jun N-terminal kinase (JNK), a key regulator of cellular processes such as proliferation, apoptosis, and inflammation.[1][3] By inhibiting DUSP14, this compound protects the phosphorylation status of JNK, thereby maintaining its kinase activity.[1][2]

Anti-Angiogenic Effects and VEGFR2 Signaling

This compound has demonstrated anti-angiogenic potential by impairing the differentiation of endothelial cells.[4] This effect is observed in co-culture models of angiogenesis, where the inhibitor induces the formation of distinct cell clusters, a morphology indicative of disrupted endothelial tube formation.[4] While the direct target in this pathway is not yet fully elucidated, the observed phenotype suggests a potential modulation of signaling downstream of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key driver of angiogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

In Vitro DUSP14 Phosphatase Activity Assay

This protocol is adapted from standard in vitro phosphatase assays used to determine the inhibitory effect of compounds on purified enzymes.

Materials:

-

Purified recombinant DUSP14 enzyme

-

This compound

-

Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the purified DUSP14 enzyme to each well.

-

Add the different concentrations of this compound or vehicle control (DMSO) to the wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the phosphatase reaction by adding the substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (if necessary, depending on the substrate).

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

JNK Phosphorylation Western Blot Analysis

This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of JNK in a cellular context.

Materials:

-

Cell line of interest (e.g., HEK293T)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-JNK and anti-total-JNK

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration.

-

Induce JNK phosphorylation if necessary (e.g., with a known stimulus like UV radiation or anisomycin).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-JNK antibody as a loading control.

-

Quantify the band intensities to determine the relative levels of JNK phosphorylation.

In Vitro Co-culture Angiogenesis Assay

This protocol is based on the method described by Sylvest et al. (2010) to evaluate the anti-angiogenic effects of this compound.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Normal Human Dermal Fibroblasts (NHDFs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fibroblast Growth Medium (FGM-2)

-

This compound

-

24-well plates

-

Primary antibody: anti-CD31 (PECAM-1)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed NHDFs in a 24-well plate and culture them in FGM-2 until they form a confluent monolayer.

-

Once confluent, replace the medium with EGM-2.

-

Seed HUVECs on top of the NHDF monolayer.

-

Allow the co-culture to grow for 24 hours.

-

Treat the co-cultures with various concentrations of this compound or vehicle control.

-

Continue the culture for several days (e.g., 5-7 days), changing the medium with fresh inhibitor every 2-3 days.

-

After the incubation period, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells (e.g., with 0.1% Triton X-100).

-

Block non-specific binding sites with a blocking solution (e.g., 1% BSA in PBS).

-

Incubate with the primary anti-CD31 antibody to specifically stain the endothelial cells.

-

Wash and incubate with a fluorescently labeled secondary antibody and DAPI.

-

Acquire images using a fluorescence microscope.

-

Analyze the images to assess the formation of endothelial cell networks and any morphological changes, such as cell clustering, induced by this compound.

References

Methodological & Application

Application Notes and Protocols: PTP Inhibitor IV in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction to PTP Inhibitor IV

Protein Tyrosine Phosphatase (PTP) Inhibitor IV is a potent, reversible, and competitive inhibitor of multiple protein tyrosine phosphatases.[1][2][3] It functions as an active-site-directed inhibitor, acting as a phosphate mimetic.[1][2] PTPs are a critical family of enzymes that, in opposition to protein tyrosine kinases (PTKs), regulate the phosphorylation state of tyrosine residues on proteins.[4][5] This dynamic balance is essential for a multitude of cellular signaling pathways that control processes such as cell growth, differentiation, metabolism, and immune responses.[4][5] Dysregulation of PTP activity has been implicated in numerous diseases, making PTP inhibitors valuable tools for research and potential therapeutic development.

This compound is cell-permeable, allowing for its effective use in live-cell assays to probe the function of specific PTPs in cellular signaling cascades.[6] It has been shown to effectively inhibit several PTPs, including SHP-2, PTP1B, and the dual-specificity phosphatase DUSP14.[6][7] For instance, by inhibiting DUSP14, this compound can protect the JNK signaling pathway from dephosphorylation, thereby maintaining its activity.[4][5][8]

Product Details:

-

Synonyms: bis(4-Trifluoromethylsulfonamidophenyl)-1,4-diisopropylbenzene, Protein Tyrosine Phosphatase Inhibitor IV[1][2]

-

Molecular Weight: 608.62 g/mol [1]

Quantitative Data Summary

The inhibitory activity of this compound has been characterized against a range of protein tyrosine phosphatases. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Target PTP | IC₅₀ (μM) |

| SHP-2 | 1.8[1][2][6][7] |

| PTP1B | 2.5[1][2][6][7] |

| DUSP14 | 5.21[6][7] |

| PTP-β | 6.4[1][2][6][7] |

| PTP-µ | 6.7[1][2][6][7] |

| PTP-ε | 8.4[1][2][6][7] |

| PTP-Meg-2 | 13[1][2][6][7] |

| PTP-σ | 20[1][2][6][7] |

Experimental Protocols

Reagent Preparation: this compound Stock Solution

Proper preparation and storage of the inhibitor stock solution are crucial for obtaining reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

This compound is soluble in DMSO at concentrations up to 25 mg/mL.[2] To prepare a 10 mM stock solution, dissolve 6.09 mg of this compound (MW: 608.62) in 1 mL of DMSO.

-

Vortex briefly to ensure the powder is fully dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

General Protocol for Cell Treatment

This protocol provides a general workflow for treating cultured cells with this compound.

Materials:

-

Cultured cells in appropriate vessels (e.g., 6-well plates, 10 cm dishes)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Culture cells to the desired confluency (typically 70-80%).

-

Prepare the working concentration of this compound by diluting the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM in 2 mL of medium, add 2 µL of the 10 mM stock solution.

-

Note: It is recommended to first perform a serial dilution of the stock solution in DMSO or medium to ensure accurate pipetting for lower final concentrations.[7]

-

-

Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of medium. The final DMSO concentration should typically not exceed 0.5% to avoid solvent toxicity.

-

Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 1, 3, 6, or 24 hours). Incubation times should be optimized based on the specific cell type and the signaling pathway being investigated. A 3-hour incubation has been shown to be effective for inhibiting DUSP14.[6]

-

After incubation, proceed with downstream analysis, such as cell lysis for Western blotting or other cellular assays.

Protocol for Determining Optimal Concentration (Dose-Response Assay)

To determine the effective concentration of this compound for a specific cell line and pathway, a dose-response experiment is recommended.

Materials:

-

Cells plated in a multi-well plate (e.g., 24-well or 96-well)

-

This compound stock solution

-

Appropriate assay for measuring the desired biological effect (e.g., cell viability assay, Western blot for a phosphorylated target, reporter gene assay)

Procedure:

-

Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.

-

Prepare a range of this compound concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) by serial dilution in cell culture medium. Include a vehicle-only control.

-

Treat the cells with the different concentrations of the inhibitor for a fixed incubation time.

-

Perform the selected assay to measure the biological response. For example, if investigating the phosphorylation of a specific protein, lyse the cells and perform a Western blot.

-

Analyze the data to determine the concentration that gives the desired level of inhibition without causing significant cytotoxicity. This will be the optimal working concentration for future experiments.

Protocol: Western Blot Analysis of Phospho-JNK

This protocol describes how to assess the effect of this compound on the JNK signaling pathway by measuring the phosphorylation status of JNK. This compound has been shown to inhibit DUSP14, a phosphatase that dephosphorylates JNK.[4][5][8]

Materials:

-

Cells treated with this compound and a relevant stimulus (e.g., anisomycin, UV radiation to activate JNK)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors[9][10]

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA in TBST is recommended for phospho-antibodies)[11]

-

Primary antibodies: anti-phospho-JNK and anti-total-JNK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treating cells with this compound and/or a stimulus, wash the cells once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.[9]

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[10]

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-JNK (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 8.

-

Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK.

Mandatory Visualizations

Caption: this compound mechanism of action in a signaling pathway.

Caption: Experimental workflow for using this compound in cell culture.

References

- 1. This compound [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound protects JNK kinase activity by inhibiting dual-specificity phosphatase 14 (DUSP14) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Open Access@KRIBB: this compound protects JNK kinase activity by inhibiting dual-specificity phosphatase 14 (DUSP14) [oak.kribb.re.kr]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. Phosphorylation Dynamics of JNK Signaling: Effects of Dual-Specificity Phosphatases (DUSPs) on the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Protein Tyrosine Phosphatase Inhibitor, Pervanadate, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad.com [bio-rad.com]

- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

Determining the Optimal Concentration of PTP Inhibitor IV for Cellular and Biochemical Assays

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase (PTP) Inhibitor IV is a small molecule inhibitor primarily targeting the Phosphatase of Regenerating Liver 3 (PRL-3), also known as PTP4A3. PRL-3 is a member of the PTP superfamily, which plays a crucial role in regulating cellular signaling pathways involved in cell proliferation, migration, and invasion.[1] Overexpression of PRL-3 has been implicated in the progression and metastasis of various cancers, making it an attractive target for therapeutic intervention. This document provides detailed protocols and guidelines for determining the optimal concentration of PTP Inhibitor IV for use in both biochemical and cell-based assays.

Mechanism of Action and Target Specificity

This compound, with the chemical name 3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide, functions by inhibiting the phosphatase activity of PRL-3. While the specific IC50 value for this particular inhibitor against a panel of PTPs is not widely reported in publicly available literature, the potency of inhibitors targeting PRL-3 can range from nanomolar to micromolar concentrations. To provide a reference for the expected potency of PRL-3 inhibitors, the following table summarizes the IC50 values of other known PRL-3 inhibitors.

Table 1: IC50 Values of Various PRL-3 Inhibitors

| Inhibitor Name | IC50 against PRL-3 | Notes |

| Rhodanine-based PRL-3 inhibitor | 900 nM | A cell-permeable benzylidene rhodanine compound.[1][2] |

| PRL-3 Inhibitor (Compound 5e) | 0.9 µM | A potent PRL-3 inhibitor.[3] |

| PRL-3 Inhibitor 2 | 28.1 µM | A potent PRL-3 inhibitor.[4] |

PRL-3 Signaling Pathway

PRL-3 is known to regulate several key signaling pathways that are critical for cancer progression. Understanding these pathways is essential for designing experiments and interpreting the effects of this compound. PRL-3 has been shown to activate the PI3K/Akt, MAPK, and JAK/STAT signaling cascades, which are involved in cell survival, proliferation, and differentiation.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound in Cell Culture

To determine the optimal working concentration of this compound for your specific cell line and assay, it is crucial to perform a dose-response experiment. This protocol outlines the steps to identify a concentration that effectively inhibits the target pathway without causing significant cytotoxicity.

Workflow for Determining Optimal Concentration

Materials:

-

This compound

-

DMSO (cell culture grade)

-

Your cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT or MTS reagent

-

Plate reader

Procedure:

-

Prepare a Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM). Store at -20°C.

-

Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Dose-Response Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on other PRL-3 inhibitors, is from 10 nM to 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

-

-

Incubation: Incubate the cells for a period relevant to your intended experiment (e.g., 24, 48, or 72 hours).

-

Cell Viability Assay (MTT or MTS):

-

Add the MTT or MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

If using MTT, add the solubilization solution.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the inhibitor concentration to determine the concentration at which the inhibitor shows significant toxicity (e.g., >20% cell death).

-

Expected Results:

This experiment will help you identify the concentration range where this compound does not cause significant cell death. This non-toxic range should be used for subsequent functional assays.